(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1094301-19-5
VCID: VC2985664
InChI: InChI=1S/C12H15ClN2O2/c13-11-10(2-1-5-14-11)12(17)15-6-3-9(8-16)4-7-15/h1-2,5,9,16H,3-4,6-8H2
SMILES: C1CN(CCC1CO)C(=O)C2=C(N=CC=C2)Cl
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol

(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

CAS No.: 1094301-19-5

Cat. No.: VC2985664

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone - 1094301-19-5

Specification

CAS No. 1094301-19-5
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
IUPAC Name (2-chloropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C12H15ClN2O2/c13-11-10(2-1-5-14-11)12(17)15-6-3-9(8-16)4-7-15/h1-2,5,9,16H,3-4,6-8H2
Standard InChI Key AZYJAPJMNUQTSL-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C(=O)C2=C(N=CC=C2)Cl
Canonical SMILES C1CN(CCC1CO)C(=O)C2=C(N=CC=C2)Cl

Introduction

(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic organic compound with a molecular formula of C12H15ClN2O2 and a molecular weight of 254.71 g/mol . This compound belongs to the class of methanones, which are characterized by the presence of a carbonyl group (C=O) linked to two organic groups. In this case, one group is derived from 2-chloropyridine, and the other is derived from 4-(hydroxymethyl)piperidine.

Synthesis and Preparation

The synthesis of (2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine-3-carboxylic acid or its derivatives with 4-(hydroxymethyl)piperidine in the presence of a coupling agent. This process is similar to other methanone syntheses, where the carbonyl group is formed through the condensation of an acid derivative with an amine.

Biological Activity and Applications

While specific biological activities of (2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For example, piperidine derivatives are known for their roles in medicinal chemistry, often serving as building blocks for drugs targeting neurological disorders or acting as inhibitors for certain enzymes .

Comparison with Related Compounds

(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can be compared to other compounds like (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone, which has a hydroxyl group instead of a hydroxymethyl group. The latter compound has a molecular weight of 240.68 g/mol and is structurally similar but lacks the methyl group .

CompoundMolecular Weight (g/mol)Molecular Formula
(2-Chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone254.71C12H15ClN2O2
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone240.68C11H13ClN2O2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator